molecular formula C16H13ClN2OS B1387880 N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide CAS No. 885268-54-2

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide

Cat. No. B1387880
M. Wt: 316.8 g/mol
InChI Key: DIUSZDWIBFNMFR-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide, also known as BTCP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of interesting properties, including its ability to affect biochemical and physiological processes in the body. In Finally, we will list some future directions for research on this compound.

Scientific Research Applications

1. Anti-Tubercular Compounds

  • Application Summary : Benzothiazole derivatives, including N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide, have been synthesized and studied for their anti-tubercular properties .
  • Methods of Application : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
  • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

2. Anti-Inflammatory Properties

  • Application Summary : N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide derivatives have been synthesized and analyzed for their anti-inflammatory properties .
  • Methods of Application : The compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
  • Results : The compounds were evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .

3. Antimicrobial Properties

  • Application Summary : Benzothiazole derivatives have been found to exhibit antimicrobial properties .
  • Methods of Application : The antimicrobial properties of these compounds are typically evaluated using in vitro assays against a range of bacterial and fungal species .
  • Results : While specific results for N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide are not available, benzothiazole derivatives in general have shown promising results in inhibiting the growth of various microbes .

4. Anticancer Properties

  • Application Summary : Certain benzothiazole derivatives have been synthesized as potential topoisomerase I inhibitors, which could have anticancer properties .
  • Methods of Application : These compounds are typically synthesized and then tested in vitro against various human cancer cell lines .
  • Results : Some of these derivatives have shown potent cytotoxicity against cancer cell lines .

5. Anti-Inflammatory Agents

  • Application Summary : Certain 1,2,4-triazole derivatives, which can be structurally related to benzothiazole derivatives, have been investigated for their anti-inflammatory properties .
  • Methods of Application : These compounds are synthesized and then tested for their ability to inhibit inflammation-related enzymes and pathways .
  • Results : Some of these derivatives have shown promising results in inhibiting inflammation .

6. Antiretroviral Properties

  • Application Summary : Certain benzothiazole derivatives, including ritonavir, have been found to exhibit antiretroviral properties .
  • Methods of Application : These compounds are typically synthesized and then tested in vitro against various retroviruses .
  • Results : While specific results for N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide are not available, benzothiazole derivatives in general have shown promising results in inhibiting the replication of various retroviruses .

7. Antidiabetic Properties

  • Application Summary : Benzothiazole derivatives have been found to exhibit antidiabetic properties .
  • Methods of Application : The antidiabetic properties of these compounds are typically evaluated using in vitro assays against a range of enzymes involved in glucose metabolism .
  • Results : While specific results for N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide are not available, benzothiazole derivatives in general have shown promising results in inhibiting enzymes involved in glucose metabolism .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c17-10-9-15(20)18-12-7-5-11(6-8-12)16-19-13-3-1-2-4-14(13)21-16/h1-8H,9-10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUSZDWIBFNMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-chloropropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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